molecular formula C6H6S3 B180702 2,3-Dihydrothieno[3,4-b][1,4]dithiine CAS No. 158962-92-6

2,3-Dihydrothieno[3,4-b][1,4]dithiine

Cat. No.: B180702
CAS No.: 158962-92-6
M. Wt: 174.3 g/mol
InChI Key: HPGNGICCHXRMIP-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dithiine is a dithiin-based conducting polymer that serves as a sulfur analog of 3,4-ethylenedioxythiophene. This compound is primarily used in optoelectronic and electrochemical devices due to its unique electronic properties .

Safety and Hazards

“2,3-Dihydrothieno[3,4-b][1,4]dithiine” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a flash point of 105 °C . Contact with skin and eyes should be avoided .

Biochemical Analysis

Biochemical Properties

It is known that it can be used as a precursor for the synthesis of conjugated polymers . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Its analog, EDOT, has been shown to form poly(EDTT) films on the surface of electrodes when electrochemically oxidized in acetonitrile . These films can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) , suggesting that 2,3-Dihydrothieno[3,4-b][1,4]dithiine may have similar effects.

Molecular Mechanism

It is known that it can be used as a precursor for the synthesis of conjugated polymers . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Temporal Effects in Laboratory Settings

Its analog, EDOT, has been shown to form stable poly(EDTT) films when electrochemically oxidized . This suggests that this compound may have similar stability and long-term effects on cellular function.

Metabolic Pathways

It is known that it can be used as a precursor for the synthesis of conjugated polymers . The exact enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

Its analog, EDOT, has been shown to form poly(EDTT) films on the surface of electrodes when electrochemically oxidized . This suggests that this compound may have similar effects.

Subcellular Localization

It is known that it can be used as a precursor for the synthesis of conjugated polymers , suggesting that it may be localized in areas of the cell where these polymers are synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydrothieno[3,4-b][1,4]dithiine can be synthesized through various chemical reactions. One common method involves the electrochemical oxidation of 3,4-ethylenedithiothiophene in acetonitrile to form poly(3,4-ethylenedithiothiophene) films on the surface of electrodes . The reaction conditions typically include the use of acetonitrile as a solvent and an appropriate electrolyte to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale electrochemical synthesis. This method is favored due to its efficiency and the high purity of the resulting product. The process is carried out in electrochemical cells with controlled voltage and current to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrothieno[3,4-b][1,4]dithiine is unique due to its sulfur analog structure, which imparts distinct electronic properties compared to other thiophene derivatives. This uniqueness makes it particularly valuable in optoelectronic and electrochemical applications .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dithiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S3/c1-2-9-6-4-7-3-5(6)8-1/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGNGICCHXRMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CSC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158962-93-7
Record name Thieno[3,4-b]-1,4-dithiin, 2,3-dihydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158962-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00454968
Record name 2,3-Dihydrothieno[3,4-b][1,4]dithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158962-92-6
Record name 2,3-Dihydrothieno[3,4-b][1,4]dithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-ETHYLENEDITHIOTHIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrothieno[3,4-b][1,4]dithiine
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Reactant of Route 6
2,3-Dihydrothieno[3,4-b][1,4]dithiine

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